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Compound of Interest

Compound Name: alpha-Eudesmol

Cat. No.: B1203450 Get Quote

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of α-

eudesmol (alpha-eudesmol), a naturally occurring eudesmane sesquiterpenoid. The structural

elucidation and characterization of this compound are critical for its application in research and

drug development. This document details the key findings from Infrared (IR) Spectroscopy,

Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting

quantitative data in structured tables and outlining the experimental protocols for each

technique.

Introduction to α-Eudesmol
α-Eudesmol is a sesquiterpenoid alcohol with the molecular formula C₁₅H₂₆O.[1][2] Its structure

is characterized by a bicyclic decalin core, a tertiary alcohol group at carbon 11, and a double

bond between carbons 3 and 4.[3][4] Accurate identification and purity assessment of α-

eudesmol are essential for pharmacological studies and are reliably achieved through a

combination of spectroscopic methods.

Molecular Structure:

Molecular Formula: C₁₅H₂₆O

Molecular Weight: 222.37 g/mol [1][2]
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IUPAC Name: 2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-

yl]propan-2-ol[2]

CAS Number: 473-16-5

Infrared (IR) Spectroscopy
IR spectroscopy is a fundamental technique for identifying the functional groups present in a

molecule. The IR spectrum of α-eudesmol displays characteristic absorption bands that confirm

the presence of its key structural features: a hydroxyl (-OH) group and a carbon-carbon double

bond (C=C).

Quantitative IR Data
The principal IR absorption peaks for α-eudesmol are summarized in the table below.

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~3400 Strong, Broad O-H Stretch Alcohol (-OH)

~2930 Strong C-H Stretch (sp³) Alkane (-CH₃, -CH₂)

~1650 Medium C=C Stretch Alkene

~1450 Medium C-H Bend Alkane (-CH₂, -CH₃)

~1375 Medium
C-H Bend (gem-

dimethyl)
Isopropyl group

~1140 Strong C-O Stretch Tertiary Alcohol

Table 1: Characteristic Infrared absorption peaks for α-Eudesmol. Data is typical for the

functional groups present.

Experimental Protocol for IR Spectroscopy
A common and effective method for obtaining an IR spectrum of a solid sample like α-

eudesmol is using an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR)

spectrometer.
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Sample Preparation: A small amount (1-2 mg) of purified α-eudesmol powder is placed

directly onto the ATR crystal (e.g., diamond or zinc selenide).

Data Acquisition: The anvil is lowered to press the sample firmly against the crystal, ensuring

good contact.

Spectrum Recording: The IR spectrum is recorded, typically over a range of 4000 to 400

cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and

automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum is displayed in terms of transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition

of α-eudesmol, and to gain structural insights from its fragmentation patterns. Gas

Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile

terpenes like α-eudesmol.

Quantitative MS Data
The mass spectrum of α-eudesmol is characterized by a molecular ion peak corresponding to

its molecular weight and a distinctive fragmentation pattern.
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m/z (Mass/Charge Ratio) Relative Intensity Assignment

222 Moderate [M]⁺ (Molecular Ion)

204 100% (Base Peak)
[M - H₂O]⁺ (Loss of water from

the alcohol)

189 High
[M - H₂O - CH₃]⁺ (Loss of

water and a methyl group)

161 High
Fragmentation of the decalin

ring system

107 High Further fragmentation

43 High [C₃H₇]⁺ (Isopropyl fragment)

Table 2: Key mass spectral data and characteristic fragments for α-Eudesmol.

The most prominent feature is the loss of a water molecule (18 Da) from the molecular ion,

resulting in the base peak at m/z 204.[1] This dehydration is a characteristic fragmentation

pathway for tertiary alcohols.[1]

Experimental Protocol for GC-MS
Sample Preparation: A dilute solution of α-eudesmol is prepared in a volatile organic solvent

such as hexane or ethyl acetate.

Gas Chromatography:

Injection: 1 µL of the sample solution is injected into the GC inlet, which is heated to

ensure rapid volatilization.

Separation: The sample is carried by an inert gas (e.g., helium) through a capillary column

(e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). A temperature gradient is used to separate the

components, for example, starting at 60°C and ramping up to 240°C.

Mass Spectrometry:
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Ionization: As components elute from the GC column, they enter the mass spectrometer's

ion source, where they are typically ionized by Electron Ionization (EI) at 70 eV.

Detection: The resulting ions are separated by their mass-to-charge ratio in a mass

analyzer (e.g., a quadrupole) and detected. The mass spectrum is recorded over a range,

for example, m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information for the complete structural

elucidation of α-eudesmol, allowing for the assignment of every carbon and hydrogen atom in

the molecule. Data is typically acquired in a deuterated solvent such as chloroform-d (CDCl₃).

Quantitative ¹³C NMR Data
The ¹³C NMR spectrum of α-eudesmol shows 15 distinct signals, corresponding to its 15

carbon atoms.
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Carbon Atom Chemical Shift (δ, ppm)

C-1 35.8

C-2 23.9

C-3 121.5

C-4 142.0

C-5 49.8

C-6 23.3

C-7 41.2

C-8 22.4

C-9 40.0

C-10 36.8

C-11 72.9

C-12 27.2

C-13 27.0

C-14 16.5

C-15 21.6

Table 3: ¹³C NMR chemical shift assignments for α-Eudesmol (recorded in CDCl₃).

Quantitative ¹H NMR Data
The ¹H NMR spectrum provides information on the chemical environment, number, and

connectivity of protons.
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Proton(s)
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 5.35 br s -

H-12 1.18 s -

H-13 1.18 s -

H-14 0.98 s -

H-15 1.62 s -

Table 4: ¹H NMR chemical shift assignments for α-Eudesmol (recorded in CDCl₃). Note: The

signals for the methylene and methine protons in the ring system appear as complex multiplets

between approximately 1.2 and 2.4 ppm and are not individually resolved in a standard 1D

spectrum.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of purified α-eudesmol is dissolved in ~0.6 mL

of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS)

as an internal standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: The NMR tube is placed in the spectrometer. Standard 1D spectra (¹H, ¹³C,

and DEPT) and 2D spectra (COSY, HSQC, HMBC) are acquired on a high-field NMR

spectrometer (e.g., 400 MHz or higher).

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal. 2D

spectra are processed to reveal correlations that aid in the definitive assignment of all

signals.

Spectroscopic Analysis Workflows
To visualize the logical flow of characterization, the following diagrams illustrate the general

workflows for the spectroscopic analyses described.
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Caption: General workflow for the spectroscopic characterization of α-eudesmol.
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1. Prepare Dilute Sample
in Volatile Solvent

2. Inject into GC

3. Separate on
Capillary Column

4. Electron Ionization (EI)

5. Analyze by Mass
(e.g., Quadrupole)
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Caption: Experimental workflow for Gas Chromatography-Mass Spectrometry (GC-MS)

analysis.
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Acquisition Steps

1. Dissolve Sample (5-10 mg)
in Deuterated Solvent (e.g., CDCl₃) with TMS

2. Acquire Data on
High-Field Spectrometer

1D Spectra
(¹H, ¹³C, DEPT)

2D Spectra
(COSY, HSQC, HMBC)

3. Process FID Data
(FT, Phasing, Baseline Correction)

4. Assign Signals & Elucidate Structure
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Caption: Experimental workflow for Nuclear Magnetic Resonance (NMR) analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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